molecular formula C11H13F3N2 B1531322 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine CAS No. 1219682-98-0

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine

Cat. No.: B1531322
CAS No.: 1219682-98-0
M. Wt: 230.23 g/mol
InChI Key: PRLDDANHCIVPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound

Biochemical Analysis

Biochemical Properties

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. The trifluoromethyl group is known for its ability to enhance the stability and bioactivity of compounds, making it a valuable addition to pharmaceuticals and agrochemicals . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are essential for the compound’s role in enhancing the efficacy and stability of biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins and enzymes can lead to alterations in cell function, promoting or inhibiting specific biochemical pathways . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions result in changes in gene expression and the modulation of biochemical pathways. The trifluoromethyl group plays a significant role in enhancing the compound’s binding affinity and stability, making it a potent modulator of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biochemical activity, making it a reliable candidate for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects on cellular function and biochemical pathways . At higher doses, toxic or adverse effects have been observed, highlighting the importance of dosage optimization in experimental and therapeutic applications . These findings are crucial for determining the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for understanding its impact on cellular metabolism and its potential therapeutic applications. The trifluoromethyl group enhances the compound’s metabolic stability, making it a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in experimental and clinical settings .

Subcellular Localization

This compound exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function within cells. The trifluoromethyl group plays a significant role in enhancing the compound’s subcellular targeting, making it a potent modulator of cellular processes .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLDDANHCIVPCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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